molecular formula C18H15AuClP B7881028 Chloro(triphenylphosphine)gold CAS No. 79384-09-1

Chloro(triphenylphosphine)gold

Cat. No.: B7881028
CAS No.: 79384-09-1
M. Wt: 494.7 g/mol
InChI Key: IFPWCRBNZXUWGC-UHFFFAOYSA-M
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Description

Chloro(triphenylphosphine)gold(I) ([Au(PPh₃)Cl]) is a linear gold(I) complex featuring a triphenylphosphine (PPh₃) ligand and a chloride ion. It is synthesized via a high-yield (92%) reaction of elemental gold with triphenylphosphine in dichloromethane, followed by precipitation with methanol . This compound serves as a versatile precursor in catalysis, particularly in cross-coupling reactions and polymerization processes, due to its stability and functional group tolerance . It also exhibits notable antiproliferative activity against cancer cells, outperforming cisplatin in some cases .

Properties

IUPAC Name

gold(1+);triphenylphosphane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPWCRBNZXUWGC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Au+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15AuClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931445
Record name Chloro(triphenylphosphine)gold
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Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14243-64-2
Record name Chloro(triphenylphosphine)gold
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(triphenylphosphine)gold
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Record name Chloro(triphenylphosphine)gold
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Record name (Triphenylphosphine)gold(I) chloride
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Preparation Methods

Reaction Mechanism and Conditions

In 95% ethanol, HAuCl₄ reacts with PPh₃ at ambient temperature, resulting in the reduction of gold(III) to gold(I). The stoichiometric equation is:

HAuCl4+H2O+2PPh3(Ph3P)AuCl+Ph3PO+3HCl\text{HAuCl}4 + \text{H}2\text{O} + 2\,\text{PPh}3 \rightarrow (\text{Ph}3\text{P})\text{AuCl} + \text{Ph}_3\text{PO} + 3\,\text{HCl}

Triphenylphosphine acts as both a reducing agent and a ligand, facilitating the formation of the linear Au(I) complex. The byproduct, triphenylphosphine oxide (Ph₃PO), is removed via filtration or washing.

Yield and Purity

This method typically yields 70–85% of (Ph₃P)AuCl, depending on reaction time and purity of reagents. The product is obtained as a white crystalline powder, soluble in dichloromethane, benzene, and acetone but insoluble in water and ethanol.

Crystallographic Data

X-ray diffraction studies confirm the linear geometry of (Ph₃P)AuCl, with a P–Au–Cl bond angle of 180°. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters:

  • a = 12.300(4) Å

  • b = 13.084(4) Å

  • c = 10.170(3) Å

  • Z = 4 (formula units per cell).

Two-Step Synthesis via (Dimethyl Sulfide)gold(I) Chloride

An alternative route employs (dimethyl sulfide)gold(I) chloride ([(Me₂S)AuCl]) as an intermediate, offering higher yields and scalability.

Step 1: Synthesis of [(Me₂S)AuCl]

Elemental gold is dissolved in aqua regia (3:1 HCl:HNO₃) to form HAuCl₄, which is subsequently treated with dimethyl sulfide (Me₂S) in dichloromethane:

HAuCl4+Me2S(Me2S)AuCl+HCl+Cl2\text{HAuCl}4 + \text{Me}2\text{S} \rightarrow (\text{Me}2\text{S})\text{AuCl} + \text{HCl} + \text{Cl}2

This step achieves a 93% yield of [(Me₂S)AuCl], a white precipitate isolated via filtration.

Step 2: Ligand Substitution with PPh₃

The intermediate [(Me₂S)AuCl] is reacted with triphenylphosphine in dichloromethane:

(Me2S)AuCl+PPh3(Ph3P)AuCl+Me2S(\text{Me}2\text{S})\text{AuCl} + \text{PPh}3 \rightarrow (\text{Ph}3\text{P})\text{AuCl} + \text{Me}2\text{S}

Methanol is added to precipitate (Ph₃P)AuCl, yielding 92% of the product.

Advantages Over the One-Step Method

  • Higher Purity : Reduced side reactions due to the stability of [(Me₂S)AuCl].

  • Scalability : Suitable for industrial-scale synthesis.

  • Solvent Flexibility : Dichloromethane allows easy separation of byproducts.

Comparative Analysis of Synthesis Methods

ParameterHAuCl₄/PPh₃ Reduction[(Me₂S)AuCl] Route
Yield 70–85%92%
Reaction Time 2–4 hours6–8 hours
Byproducts Ph₃PO, HClMe₂S, HCl
Solvent System EthanolDichloromethane
Crystallinity HighModerate

Applications in Further Syntheses

Generation of Cationic Gold Catalysts

Treatment with silver salts (e.g., AgSbF₆, AgBF₄) produces [Ph₃PAu]⁺X⁻, pivotal in catalytic cycles for organic transformations:

(Ph3P)AuCl+AgX[Ph3PAu]+X+AgCl(\text{Ph}3\text{P})\text{AuCl} + \text{AgX} \rightarrow [\text{Ph}3\text{P}\text{Au}]^+\text{X}^- + \text{AgCl}

Organometallic Complex Formation

Transmetalation with Grignard reagents (e.g., MeMgBr) yields alkylgold complexes:

(Ph3P)AuCl+MeMgBr(Ph3P)AuMe+MgBrCl(\text{Ph}3\text{P})\text{AuCl} + \text{MeMgBr} \rightarrow (\text{Ph}3\text{P})\text{AuMe} + \text{MgBrCl}

Challenges and Optimizations

Byproduct Management

  • Ph₃PO Removal : Washing with cold ethanol effectively eliminates phosphine oxide.

  • Chloride Residuals : Ion-exchange resins reduce chloride contamination in catalytic applications.

Solvent Selection

Ethanol’s protic nature can protonate sensitive intermediates, making dichloromethane preferable for acid-sensitive reactions .

Chemical Reactions Analysis

Cyclization Reactions

SubstrateProductConditionsKey OutcomeReference
O-Propargyl carbamatesAlkylideneoxazolidinonesRT, CH₂Cl₂5-exo-dig cyclization
Enynes with cyclic olefinsPolycyclic dienesRTHigh regioselectivity
Terminal alkenesSaturated O/N-heterocyclesSelectfluor oxidantAu(I)/Au(III) redox catalysis

Cross-Coupling Reactions

  • With Boronic Acids : Oxidative coupling using Selectfluor forms C(sp³)–C(sp²) bonds .

  • Palladium Co-Catalysis : Organogold intermediates from (Ph₃P)AuCl enable Suzuki-type couplings .

Organometallic Derivatives

(Ph₃P)AuCl undergoes transmetalation and ligand substitution to form diverse Au(I) complexes:

Transmetalation with Grignard Reagents

  • Reaction with MeMgBr yields (Ph₃P)AuMe .

  • Subsequent treatment with MeLi produces lithium aurates (Li[AuMe₂]⁻ and Li[AuMe₄]⁻) .

Coordination Chemistry with Biomolecules

(Ph₃P)AuCl binds to nucleobases and pharmaceuticals:

  • Theophylline : Forms (theophyllinato)(PPh₃)Au(I) via N7 coordination, structurally confirmed by X-ray crystallography (triclinic P1 space group) .

  • Purines : Reacts with adenine and guanine derivatives to yield N9-bound complexes .

Stability and Decomposition

  • Solution Stability : (Ph₃P)AuCl decomposes in DMSO over 72 h, releasing Au(0) and forming Ph₃PO .

  • Thermal Stability : Melts at 236–240°C without decomposition .

Table 1. Catalytic Cyclization Reactions

EntrySubstrateConditionsProductYield (%)Reference
1O-Propargyl carbamateRT, CH₂Cl₂Oxazolidinone85
2EnyneRT, 24 hBicyclic diene78

Table 2. Biological Complexes

LigandBinding SiteStructureBioactivityReference
1-MethylthymineN3Mononuclear Au(I)Antiproliferative
TheophyllineN7Linear coordinationModel for drug interactions

Mechanism of Action

The mechanism of action of chloro(triphenylphosphine)gold involves its interaction with cellular components:

Comparison with Similar Compounds

Data Tables

Table 2: Nanoparticle Size by Precursor Ligand

Gold Precursor Ligand Nanoparticle Size (nm) Application
[Au(PPh₃)Cl] PPh₃ 2.5 ± 0.5 Catalysis, sensing
[Au(PMe₃)Cl] PMe₃ 1–2 High-activity catalysis

Biological Activity

Chloro(triphenylphosphine)gold(I), also known as triphenylphosphinegold(I) chloride, is a coordination complex with the formula (Ph₃P)AuCl. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. Its unique properties stem from the gold(I) center coordinated to a triphenylphosphine ligand, which influences its reactivity and interaction with biological systems.

Anticancer Properties

This compound(I) exhibits notable anticancer activity against various tumor cell lines. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms that differ from traditional chemotherapeutics like cisplatin. The following key findings summarize its biological activity:

  • Cytotoxicity : Studies have demonstrated that this compound(I) shows stronger antiproliferative effects against human breast adenocarcinoma cells (MCF-7) compared to cisplatin. This is attributed to its ability to induce mitochondrial damage and activate apoptotic pathways, as evidenced by flow cytometry assays using Annexin V-FITC and Propidium Iodide .
  • Mechanism of Action : The primary mechanism involves the inhibition of thioredoxin reductase (TrxR), a crucial enzyme in cellular redox homeostasis. The inhibition of TrxR leads to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately apoptosis .
  • Selectivity for Cancer Cells : Unlike many conventional drugs, this compound(I) preferentially accumulates in mitochondria, enhancing its selectivity for cancer cells over normal cells .

Summary of Research Findings

StudyCell Lines TestedKey FindingsReference
Hošek et al. (2013)2-chloro-N6-(substituted-benzyl)adenine derivativesLow anti-inflammatory effects; stability issues in biological environments
PubMed Study (2018)MCF-7, MRC-5Stronger activity against MCF-7 than cisplatin; induces apoptosis via mitochondrial damage
Tavares et al. (2023)B16-F10, CT26.WT, MCF-7, HeLa229Moderate cytotoxicity; effective inhibition of TrxR

Case Study 1: In Vitro Assessment of Anticancer Activity

In a study assessing the anticancer potential of this compound(I), researchers evaluated its effects on various cancer cell lines including MCF-7 and HeLa cells. The results indicated that the compound exhibited significant cytotoxicity, leading to cell death primarily through apoptosis rather than necrosis. The study utilized assays such as MTT and flow cytometry to quantify cell viability and apoptotic markers, revealing that this compound(I) was more effective than traditional chemotherapeutics in certain contexts .

Case Study 2: Mechanistic Insights into TrxR Inhibition

A detailed mechanistic study focused on the interaction between this compound(I) and thioredoxin reductase highlighted how the compound disrupts redox balance within cells. By binding to selenolate groups within TrxR, it effectively inhibits its activity, leading to increased oxidative stress and subsequent apoptosis in cancer cells. This study emphasizes the importance of understanding the biochemical pathways affected by gold complexes in developing targeted cancer therapies .

Q & A

Q. What are the optimized synthetic protocols for Chloro(triphenylphosphine)gold(I), and how can researchers achieve high yields?

this compound(I) is synthesized by reacting elemental gold with triphenylphosphine in dichloromethane, followed by precipitation with methanol, yielding 92% under mild conditions . Key parameters include:

  • Solvent choice : Dichloromethane ensures solubility of intermediates.
  • Precipitation control : Methanol addition rate affects crystal purity.
  • Stoichiometry : Excess triphenylphosphine (1.2–1.5 equivalents) minimizes side products.
    This method avoids harsh reagents and is scalable for gram-scale synthesis .

Q. In which catalytic applications is this compound(I) most commonly employed?

It is widely used in:

  • Cyclization reactions : Catalyzes alkyne-to-pyranone conversions (e.g., 1-nonyne → 6-heptyl-2H-pyran-2-one) with 5% loading and AgOTf co-catalyst .
  • Cross-coupling reactions : Forms aryl-/alkenylgold intermediates for Pd-catalyzed couplings, achieving >90% yields under mild conditions .
  • Polymerization : Generates semiconducting polymers via gold-mediated aryl coupling .

Advanced Research Questions

Q. How does this compound(I) facilitate transmetalation in cross-coupling reactions, and what functional group tolerances are observed?

The Au(I) center acts as a soft Lewis acid, stabilizing organometallic intermediates during transmetalation. For example:

  • Boronic acid derivatives : React with this compound(I) to form aryl-gold species, tolerating esters (–COOR) and halides (–X) with 82–98% yields .
  • Trimethyltin substrates : Enable selective synthesis of iodinated gold complexes, inaccessible via Grignard reagents .
    Mechanistic studies suggest ligand dissociation (PPh₃) precedes transmetalation, as shown by kinetic profiling .

Q. What advanced characterization techniques are critical for analyzing this compound(I) complexes?

  • Relativistic Hirshfeld atom refinement : Resolves Au–Cl and Au–P bond lengths (2.28–2.31 Å) with <0.01 Å error, critical for understanding aurophilic interactions .
  • Synchrotron X-ray diffraction : Captures disorder in crystal structures (e.g., dichloromethane solvates) .
  • DFT calculations : Validate non-covalent interactions (e.g., Au···Au contacts) observed in crystallography .

Q. How does this compound(I) exhibit biological activity, and what structural features drive cytotoxicity?

Phosphine-gold complexes induce apoptosis in HeLa cells via mitochondrial disruption. The P–Au–S motif in dithiocarbamate derivatives enhances activity, with IC₅₀ values <10 µM . Key factors:

  • Lipophilicity : Modulated by substituents on dithiocarbamate ligands.
  • Redox activity : Au(I) ↔ Au(III) transitions generate reactive oxygen species (ROS) .

Q. How do ligand modifications influence the catalytic performance of this compound(I) in nanoparticle synthesis?

Ligand steric bulk dictates nanoparticle (AuNP) size:

  • Triphenylphosphine (P1) : Yields 5–8 nm AuNPs due to moderate stabilization.
  • Trimethylphosphine (P3) : Produces smaller AuNPs (2–4 nm) via faster ligand exchange .
    Size-dependent catalytic activity is observed in oxidation reactions (e.g., CO → CO₂) .

Q. Can this compound(I) be recycled in heterogeneous catalytic systems without activity loss?

Yes. Immobilization on silica supports enables 8 cycles of amide synthesis (alkyne + amine) with <5% yield reduction. Recycling steps:

Filtration : Remove catalyst post-reaction.

Washing : Dichloromethane/ethanol removes organic residues.

Drying : Reactivate under vacuum .
Homogeneous analogs degrade after 3 cycles due to Au aggregation .

Q. What methodologies optimize this compound(I) for bioorthogonal catalysis in cellular environments?

  • Ligand tuning : Hydrophobic ligands (e.g., trioctylphosphine) enhance membrane permeability .
  • Co-catalyst design : AgOTf improves turnover in aqueous media by stabilizing active Au species .
  • Substrate scope : Propargyl ethers undergo Au-catalyzed cyclization in live cells with minimal toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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